molecular formula C15H11BrN2OS B5677940 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5677940
M. Wt: 347.2 g/mol
InChI Key: KRVBSFGGCJIVAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds closely related to 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, has been widely explored. Techniques such as microwave-promoted synthesis offer efficient and cleaner methods for the preparation of these compounds in good to excellent yields. Such methods not only enhance the efficiency of the synthesis process but also contribute to the eco-friendly production of these chemicals (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which significantly influences their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structures of these compounds, providing detailed insights into their molecular geometry and electronic configurations (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including isomerization and cyclization, which are influenced by their unique structural attributes. These reactions not only highlight the chemical versatility of benzothiazole compounds but also their potential for generating a wide array of derivatives with diverse pharmacological activities (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation and other chemical processes. These properties are directly related to the molecular structure and substituents present on the benzothiazole ring, affecting their interaction with biological systems and solvents (Polo et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, including reactivity towards nucleophiles, electrophiles, and other chemical agents, play a significant role in its pharmacological profile. The presence of the bromo and benzamide groups influences its potential for further chemical modifications, thus opening avenues for the development of new therapeutic agents with improved efficacy and safety profiles (Farag & Dawood, 1997).

properties

IUPAC Name

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVBSFGGCJIVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

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